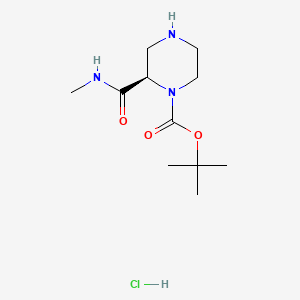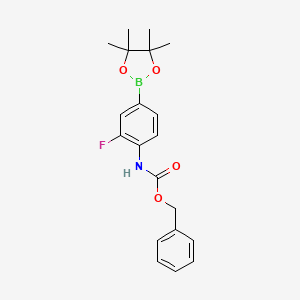
4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester (Cbz-FAP) is a synthetically produced compound with a wide range of applications in scientific research. It is a boronic acid pinacol ester, a type of organic compound with a wide range of uses in the field of organic chemistry. Cbz-FAP is used as an intermediate in the synthesis of various compounds, such as peptide derivatives, peptide-like compounds, and other compounds with a wide range of applications in the pharmaceutical industry. In addition, Cbz-FAP has been used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents and other compounds with anti-inflammatory, anti-viral, and anti-bacterial properties. Cbz-FAP is a versatile compound that can be used to synthesize a wide variety of compounds with a variety of applications in the field of scientific research.
科学的研究の応用
Organoboron Compounds in Sensing Applications
Organoboron compounds like pinacol ester derivatives have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity toward fluoride ions, making them suitable for use in sensor technologies. The study conducted by Jańczyk et al. (2012) highlighted the application of pinacol ester of phenylboronic acid in developing membrane electrodes with Nernstian fluoride responses, indicating their potential in creating selective sensors for fluoride ions in various environments Jańczyk et al., 2012.
Advances in Organic Synthesis
The synthesis of complex organic molecules often requires intermediates that can introduce functional groups in a selective and efficient manner. Sugiyama et al. (2013) demonstrated the use of allylboronic acid pinacol esters in the diastereoselective amidoallylation of glyoxylic acid, leading to the efficient synthesis of optically active γ,δ-unsaturated α-amino acids. This method showcases the utility of boronic acid esters in facilitating reactions that contribute to the advancement of amino acid synthesis and, potentially, the development of peptide-based therapeutics Sugiyama et al., 2013.
Novel Materials and Polymer Science
The unique properties of arylboronic esters have been explored for the development of materials with novel properties. Shoji et al. (2017) discovered that simple arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state. This finding opens new avenues for the application of these compounds in the creation of phosphorescent materials for use in sensors, bioimaging, and organic light-emitting devices (OLEDs) Shoji et al., 2017.
Safety And Hazards
特性
IUPAC Name |
benzyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDGXLSSQTZUCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682216 |
Source


|
| Record name | Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
CAS RN |
1218791-14-0 |
Source


|
| Record name | Phenylmethyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

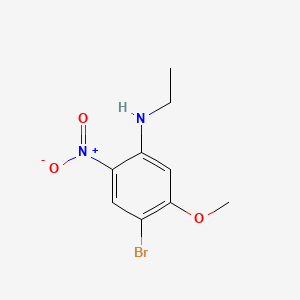
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
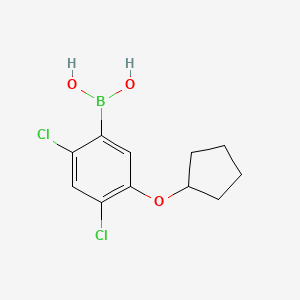
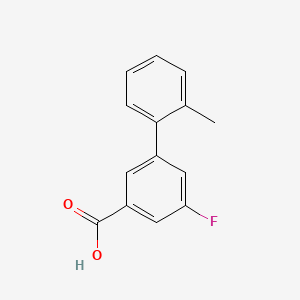
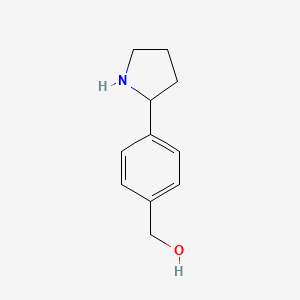
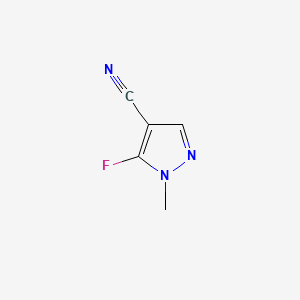
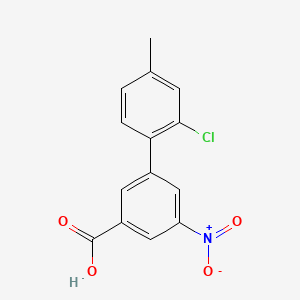
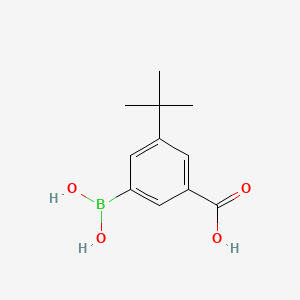
![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)
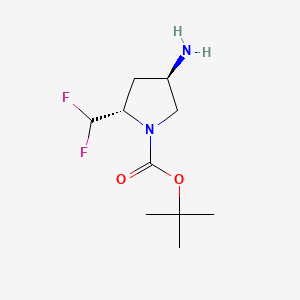
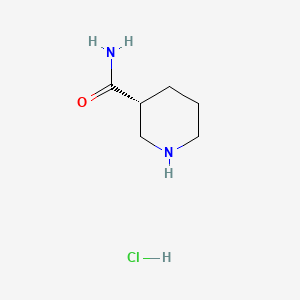
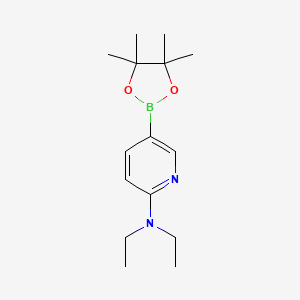
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
